molecular formula C11H9ClN2O3S B12921027 3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-04-8

3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12921027
CAS No.: 823220-04-8
M. Wt: 284.72 g/mol
InChI Key: VSAOXWFXUXNXBE-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioether linkage, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thioether Linkage: The reaction between 4-chlorobenzenethiol and a suitable alkylating agent to form the 4-chlorophenyl thioether.

    Construction of the Isoxazole Ring: The cyclization of an appropriate precursor, such as a β-keto ester or a nitrile oxide, to form the isoxazole ring.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the chlorophenyl group but has an oxadiazole ring instead of an isoxazole ring.

    5-(4-Chlorophenyl)-1,2,4-triazole: Contains a triazole ring and a chlorophenyl group.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Features a thiadiazole ring with a chlorophenyl group.

Uniqueness

5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to its combination of a thioether linkage, an isoxazole ring, and a carboxamide group. This unique structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

823220-04-8

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9ClN2O3S/c12-7-1-3-9(4-2-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

VSAOXWFXUXNXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=NO2)C(=O)NO)Cl

Origin of Product

United States

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